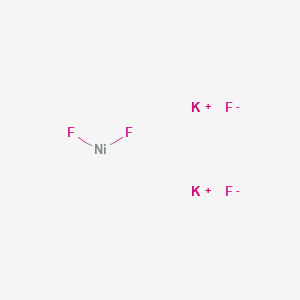
Dipotassium tetrafluoronickelate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium tetrafluoronickelate(2-) is a chemical compound that is commonly used in scientific research. It is a complex compound that is made up of potassium, nickel, and fluorine atoms. This compound is known for its unique properties, which make it useful in a variety of applications. In
Mecanismo De Acción
The mechanism of action of dipotassium tetrafluoronickelate(2-) is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst, which facilitates the transfer of electrons in chemical reactions. This property makes it useful in a variety of chemical reactions, including organic synthesis and electrochemical processes.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of dipotassium tetrafluoronickelate(2-) on living organisms. However, studies have shown that the compound can have toxic effects on cells and tissues at high concentrations. Therefore, caution should be exercised when handling and using this compound in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of dipotassium tetrafluoronickelate(2-) is its catalytic activity, which makes it useful in a variety of chemical reactions. Additionally, the compound is relatively stable and easy to handle in laboratory experiments. However, the compound can be expensive and difficult to obtain in large quantities. Additionally, the toxic effects of the compound at high concentrations can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on dipotassium tetrafluoronickelate(2-). One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, research is needed to better understand the mechanism of action of the compound and its potential applications in areas such as electrochemistry and organic synthesis. Finally, more research is needed to understand the toxic effects of the compound on living organisms and to develop safety guidelines for its use in laboratory experiments.
Conclusion
Dipotassium tetrafluoronickelate(2-) is a complex chemical compound that is commonly used in scientific research. Its unique properties make it useful in a variety of applications, including catalysis and the production of electronic devices. While there is limited research on the biochemical and physiological effects of the compound, caution should be exercised when handling and using it in laboratory experiments. Future research is needed to better understand the compound's mechanism of action and potential applications, as well as its toxic effects on living organisms.
Métodos De Síntesis
The synthesis of dipotassium tetrafluoronickelate(2-) involves the reaction of nickel chloride hexahydrate with potassium fluoride in the presence of a solvent such as water or ethanol. The reaction produces dipotassium tetrafluoronickelate(2-) as a green crystalline solid. The reaction is typically carried out under controlled conditions to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
Dipotassium tetrafluoronickelate(2-) is commonly used in scientific research as a catalyst in a variety of chemical reactions. It is also used as a precursor in the synthesis of other nickel-containing compounds. Additionally, dipotassium tetrafluoronickelate(2-) is used in the production of nickel-based batteries and other electronic devices.
Propiedades
Número CAS |
13859-60-4 |
|---|---|
Nombre del producto |
Dipotassium tetrafluoronickelate(2-) |
Fórmula molecular |
F4K2Ni |
Peso molecular |
212.884 g/mol |
Nombre IUPAC |
dipotassium;difluoronickel;difluoride |
InChI |
InChI=1S/4FH.2K.Ni/h4*1H;;;/q;;;;2*+1;+2/p-4 |
Clave InChI |
UIRGKRRTSXFSTG-UHFFFAOYSA-J |
SMILES isomérico |
[F-].[F-].F[Ni]F.[K+].[K+] |
SMILES |
[F-].[F-].F[Ni]F.[K+].[K+] |
SMILES canónico |
[F-].[F-].F[Ni]F.[K+].[K+] |
Sinónimos |
dipotassium tetrafluoronickelate(2-) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





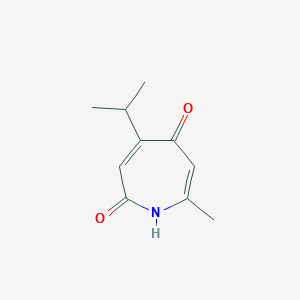
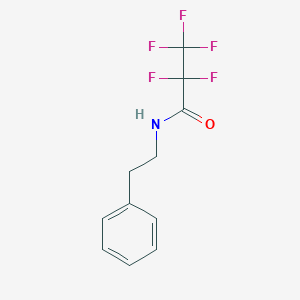
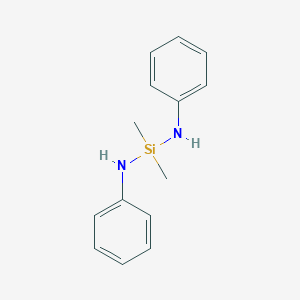
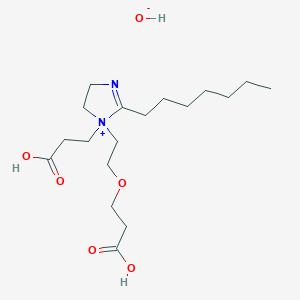

![Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-](/img/structure/B77936.png)
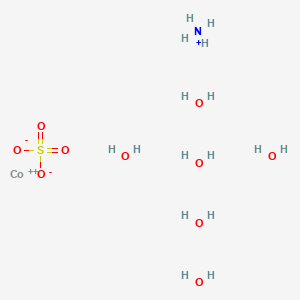
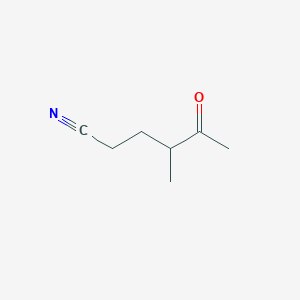
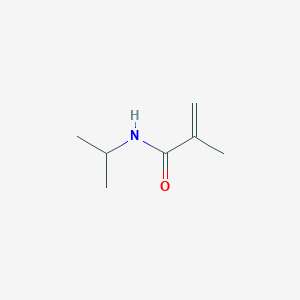
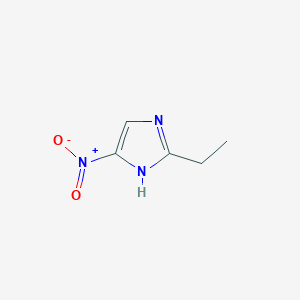
![8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine](/img/structure/B77944.png)
